molecular formula C15H26O3 B14465856 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol CAS No. 66295-66-7

4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol

Cat. No.: B14465856
CAS No.: 66295-66-7
M. Wt: 254.36 g/mol
InChI Key: ZZSZSTCCYMOZHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol involves multiple steps, typically starting with simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by the introduction of functional groups such as hydroxyl and ether groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydrogen atoms in the hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ether groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its specific arrangement of hydroxyl and ether groups, along with the bicyclic framework, makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

66295-66-7

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol

InChI

InChI=1S/C15H26O3/c1-10-8-12(17)14(2,3)6-5-7-15(4)13(18-15)9-11(10)16/h8,11-13,16-17H,5-7,9H2,1-4H3

InChI Key

ZZSZSTCCYMOZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CCCC2(C(O2)CC1O)C)(C)C)O

Origin of Product

United States

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